![molecular formula C11H9N3O3 B1387328 (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid CAS No. 1105192-73-1](/img/structure/B1387328.png)
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid
Overview
Description
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid: is a heterocyclic compound that features both pyridine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with hydrazine derivatives, followed by oxidation and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with various nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research applications .
Biology: In biological research, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Pyridazine: A six-membered ring containing two nitrogen atoms at positions 1 and 2.
Pyrimidine: A six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is unique due to its specific arrangement of functional groups and the presence of both pyridine and pyridazine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: 2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetic acid
Molecular Formula: CHNO
Molecular Weight: 231.21 g/mol
CAS Number: 1105192-67-3
The compound features a pyridazine ring fused with a pyridine ring, which contributes to its unique pharmacological profile. The presence of both rings allows for diverse functionalization and enhances its potential as a versatile scaffold in drug discovery.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their activity.
- Receptor Interaction: It may also interact with cellular receptors, triggering signaling pathways that lead to anti-inflammatory or anticancer effects.
- Antioxidant Activity: Preliminary studies suggest the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results are summarized in Table 1.
Compound | IC (μM) MCF-7 | IC (μM) HeLa |
---|---|---|
(6-Oxo compound) | 73 ± 3.0 | 29 ± 2.9 |
Paclitaxel | 5.25–11.03 (μg/mL) | 7.76 (μg/mL) |
The IC values indicate that the compound shows promising activity, particularly against the HeLa cell line, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can reduce pro-inflammatory cytokine levels in vitro, indicating a potential role in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It has demonstrated activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, hybrid compounds combining this scaffold with other pharmacophores have shown improved cytotoxicity and selectivity against cancer cells.
One such study synthesized derivatives containing phthalimide moieties and evaluated their cytotoxic effects, revealing enhanced activity compared to the parent compound . The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the pyridine or pyridazine rings could significantly influence biological activity.
Properties
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-2-1-9(8-3-5-12-6-4-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYZHVRFIOJWAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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